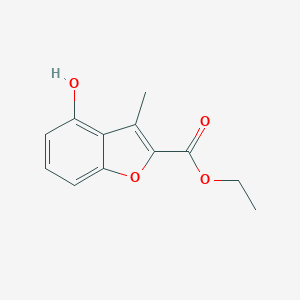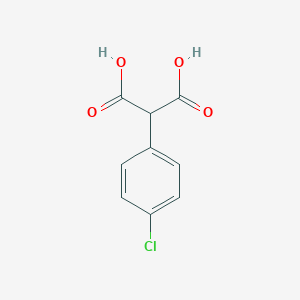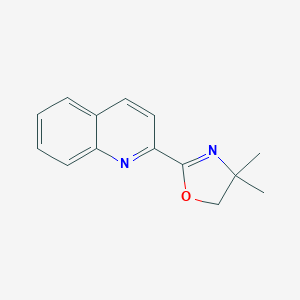
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline
説明
“2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline” is a chemical compound with the empirical formula C14H14N2O . It has a molecular weight of 226.27 . It is also known as 4,4-Dimethyl-2-(2-quinolinyl)oxazoline . This compound is used as a ligand for Ruthenium catalyzed C-H bond oxidation of arylalkanes .
Molecular Structure Analysis
The SMILES string of this compound is CC1(C)COC(=N1)c2ccc3ccccc3n2 . The InChI is 1S/C14H14N2O/c1-14(2)9-17-13(16-14)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,9H2,1-2H3 . The InChI key is QCVNRITUPLGEMZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.533 . The density of this compound is 1.050 at 25 °C .
科学的研究の応用
Synthesis of Substituted Imidazoles
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline: is a key component in the synthesis of substituted imidazoles, which are crucial in the development of functional molecules used in various applications. The regiocontrolled synthesis of these heterocycles is of strategic importance due to their wide range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Development of New Drugs
The quinoline nucleus, part of the compound’s structure, is a privileged scaffold in drug development. Quinoline derivatives are known for their therapeutic activities, including antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, hypoglycemic, and other pharmacological activities .
Biological and Pharmacological Activities
Quinoline and its derivatives, including 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline , form an important class of heterocyclic compounds for new drug development. They exhibit a broad range of biological activities and are used in the synthesis of many biologically active compounds .
Synthesis of Functional Imidazole Molecules
This compound is utilized in the synthesis of functional imidazole molecules. Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Optical Applications
The versatility of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline extends to optical applications, where it is used in the synthesis of dyes for solar cells. These dyes are crucial for the efficient conversion of solar energy into electrical energy .
Catalysis
In catalysis, the compound’s derivatives are used to facilitate various chemical reactions. The functional group compatibility and resultant substitution patterns around the imidazole ring are particularly important in catalytic processes .
Safety and Hazards
This compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . It may cause respiratory irritation . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
Similar compounds have been used as ligands for chromium-catalyzed homoallenylation of aldehydes and Ruthenium catalyzed C-H bond oxidation of arylalkanes .
Mode of Action
It is known that similar compounds interact with their targets to facilitate various chemical reactions .
Result of Action
Similar compounds have been used in various chemical reactions, indicating that they may have significant molecular and cellular effects .
特性
IUPAC Name |
4,4-dimethyl-2-quinolin-2-yl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-14(2)9-17-13(16-14)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNRITUPLGEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=NC3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549038 | |
| Record name | 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline | |
CAS RN |
109660-13-1 | |
| Record name | 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109660-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109660-13-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


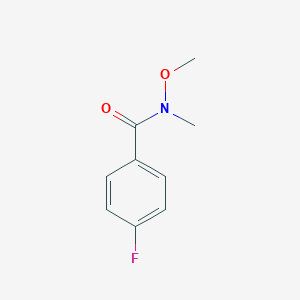
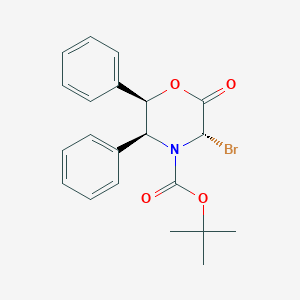


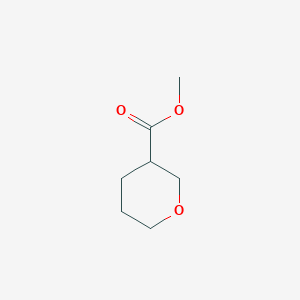
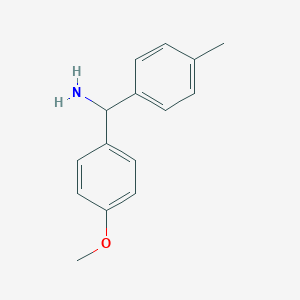
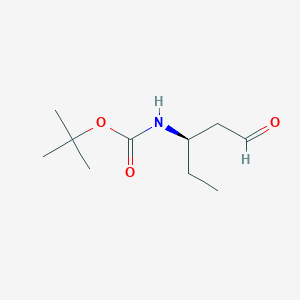
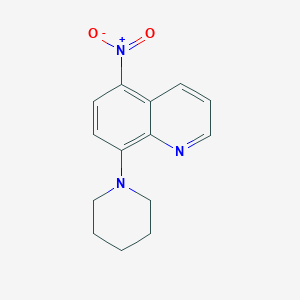
![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B177489.png)
![(4-Methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B177490.png)
